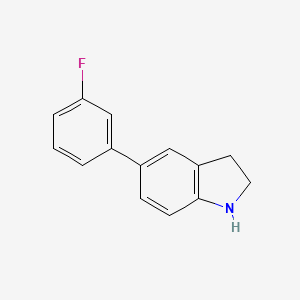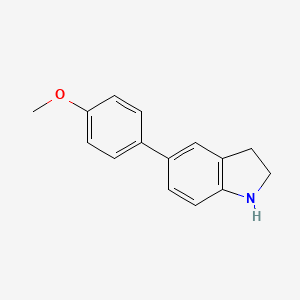![molecular formula C12H9FOS B3164760 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone CAS No. 893735-08-5](/img/structure/B3164760.png)
1-[5-(3-Fluorophenyl)-2-thienyl]ethanone
Übersicht
Beschreibung
1-(5-(3-Fluorophenyl)-2-thienyl)ethanone, also known as 3-Fluoro-2-thienyl-1-ethanone, is an organic compound that is widely used in scientific research and laboratory experiments. It is a member of the thienyl family of compounds, which consists of a thiophene ring with a phenyl group attached to it. 3-Fluoro-2-thienyl-1-ethanone is known for its unique properties, including its ability to form strong hydrogen bonds and its high reactivity. This compound has been used in a wide range of scientific research applications, including the study of the mechanism of action of certain drugs, the study of the biochemical and physiological effects of certain compounds, and the development of new synthetic methods.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Fluorophenyl)-2-thienyl]ethanonehienyl-1-ethanone has been used in a wide range of scientific research applications. It has been used as a model compound to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain compounds. It has also been used in the development of new synthetic methods and the study of the structure-activity relationships of certain molecules.
Wirkmechanismus
The mechanism of action of 1-[5-(3-Fluorophenyl)-2-thienyl]ethanonehienyl-1-ethanone is not fully understood. However, it is believed that the compound is able to form strong hydrogen bonds with other molecules, which can lead to the formation of new structures. The compound is also known to be highly reactive, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[5-(3-Fluorophenyl)-2-thienyl]ethanonehienyl-1-ethanone are not fully understood. However, it is believed that the compound can interact with certain enzymes and receptors, leading to changes in biochemical pathways. It is also believed that the compound can interact with certain hormones, leading to changes in physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[5-(3-Fluorophenyl)-2-thienyl]ethanonehienyl-1-ethanone in laboratory experiments is its high reactivity. This allows for the synthesis of new compounds, which can be used for further research. Additionally, the compound is known to form strong hydrogen bonds, which can be used to study the structure-activity relationships of certain molecules. However, the compound is also known to be highly volatile, making it difficult to store and handle in the laboratory.
Zukünftige Richtungen
The future directions for 1-[5-(3-Fluorophenyl)-2-thienyl]ethanonehienyl-1-ethanone are numerous. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, the compound could be used to develop new synthetic methods and to study the structure-activity relationships of certain molecules. Finally, the compound could be used in drug discovery, as it has the potential to interact with certain enzymes and receptors, leading to changes in biochemical pathways.
Eigenschaften
IUPAC Name |
1-[5-(3-fluorophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDMCHHTGOOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Fluorophenyl)-2-thienyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



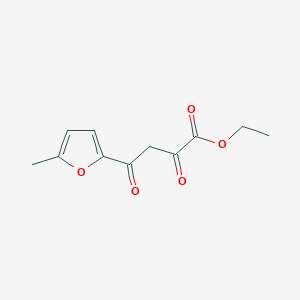
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3164693.png)
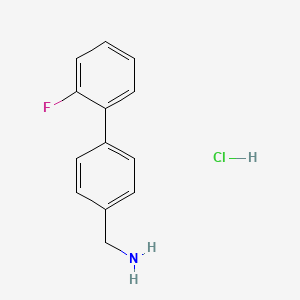
![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)
![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)
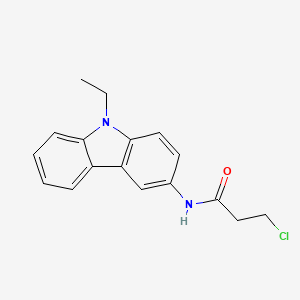
![(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3164734.png)
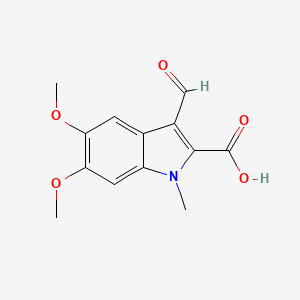
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)
![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)

